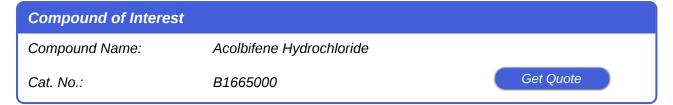


Validating the purity and identity of a new batch of Acolbifene Hydrochloride

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Technical Support Center: Acolbifene Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the purity and identity of a new batch of **Acolbifene Hydrochloride**.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques recommended for validating the purity and identity of **Acolbifene Hydrochloride**?

A1: A combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) is crucial for assessing purity and quantifying impurities.[1] For identity confirmation, Mass Spectrometry (MS) to verify the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure are essential.[2] Elemental Analysis should also be performed to ensure the correct elemental composition.

Q2: What is the expected molecular weight of **Acolbifene Hydrochloride**?

A2: The molecular formula for **Acolbifene Hydrochloride** is C₂₉H₃₂ClNO₄, corresponding to a molecular weight of approximately 494.02 g/mol .[3][4]







Q3: What are the acceptable limits for impurities in a new batch of **Acolbifene Hydrochloride**?

A3: Impurity thresholds are defined by regulatory guidelines such as those from the International Council for Harmonisation (ICH).[5][6][7][8][9] Specific limits for known and unknown impurities should be established based on the dosage form and route of administration. Generally, any single unknown impurity should not exceed 0.10%.

Q4: How should I prepare Acolbifene Hydrochloride for analysis?

A4: **Acolbifene Hydrochloride** is soluble in solvents like DMSO and methanol.[4] For HPLC analysis, it is recommended to dissolve the sample in the mobile phase to avoid peak distortion. For NMR, deuterated solvents such as DMSO-d₆ or Methanol-d₄ are suitable.

Purity and Identity Validation Workflow



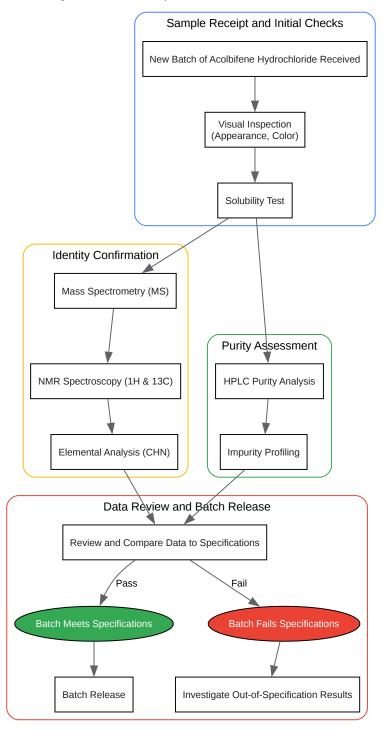


Figure 1. Acolbifene Hydrochloride Validation Workflow

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Caption: Workflow for validating a new batch of **Acolbifene Hydrochloride**.



Experimental Protocols and Data Presentation High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Methodology:

A reverse-phase HPLC method is employed to determine the purity of **Acolbifene Hydrochloride** and to quantify any related substances.

- Column: C18, 4.6 mm x 150 mm, 5 μm particle size
- Mobile Phase: A gradient of Mobile Phase A (0.1% Trifluoroacetic Acid in Water) and Mobile Phase B (0.1% Trifluoroacetic Acid in Acetonitrile).
- Gradient Program:
 - o 0-5 min: 30% B
 - 5-25 min: 30% to 90% B
 - o 25-30 min: 90% B
 - 30.1-35 min: 30% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- · Detection Wavelength: 280 nm
- Injection Volume: 10 μL
- Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a final concentration of 0.5 mg/mL.

Data Presentation:



Parameter	Batch A (Expected)	Batch B (Out of Specification)	Acceptance Criteria
Appearance	White to off-white powder	Yellowish powder	White to off-white powder
Acolbifene HCl Purity (%)	99.8%	98.5%	≥ 99.5%
Known Impurity 1 (%)	0.05%	0.25%	≤ 0.15%
Unknown Impurity (%)	0.08%	0.50%	≤ 0.10%
Total Impurities (%)	0.13%	0.75%	≤ 0.50%

Mass Spectrometry (MS) for Identity Confirmation

Methodology:

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of **Acolbifene Hydrochloride**.

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Mass Analyzer: Time-of-Flight (TOF) or Quadrupole
- Scan Range: m/z 100-1000
- Sample Preparation: Infuse a dilute solution (approximately 10 $\mu g/mL$ in methanol) directly into the mass spectrometer.

Data Presentation:

Parameter	Expected Result	Observed Result (Batch A)
Molecular Formula	C29H32CINO4	Consistent
Molecular Weight	494.02 g/mol	Consistent
[M+H]+ Ion	m/z 458.23	m/z 458.25

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Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Methodology:

¹H and ¹³C NMR are used to confirm the chemical structure of **Acolbifene Hydrochloride**.

• Spectrometer: 400 MHz or higher

Solvent: DMSO-d6

• ¹H NMR: Acquire at least 16 scans.

¹³C NMR: Acquire with proton decoupling.

Data Presentation:

Technique	Expected Chemical Shifts (ppm)	Observed Chemical Shifts (Batch A)
¹ H NMR	Characteristic peaks for aromatic, aliphatic, and piperidine protons.	Spectrum consistent with the reference structure.
¹³ C NMR	Characteristic peaks for all 29 carbon atoms.	Spectrum consistent with the reference structure.

Elemental Analysis for Elemental Composition

Methodology:

Combustion analysis is performed to determine the percentage of Carbon, Hydrogen, and Nitrogen.

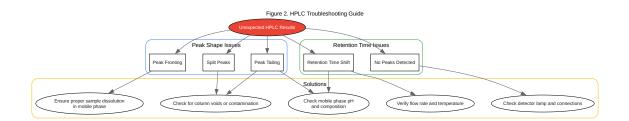
- · Instrument: CHN Elemental Analyzer
- Sample Preparation: Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule.



Data Presentation:

Element	Theoretical %	Observed % (Batch A)	Acceptance Criteria (±0.4%)
Carbon (C)	70.48%	70.35%	70.08% - 70.88%
Hydrogen (H)	6.53%	6.49%	6.13% - 6.93%
Nitrogen (N)	2.83%	2.80%	2.43% - 3.23%

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